Dehydrogenase Substrate Preference vs. D-Sorbitol 6-Phosphate
Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17) exhibits a pronounced preference for D-mannitol 1-phosphate as substrate. When assayed under identical conditions, D-sorbitol 6-phosphate yields only 38.8% of the dehydrogenase activity observed with D-mannitol 1-phosphate [1]. This near-3-fold activity differential confirms that binding and catalysis are specifically adapted to the D-mannitol 1-phosphate stereochemical configuration and cannot be replicated by the sorbitol isomer.
| Evidence Dimension | Relative enzymatic oxidation activity |
|---|---|
| Target Compound Data | 100% activity (normalized reference) |
| Comparator Or Baseline | D-Sorbitol 6-phosphate: 38.8% relative activity |
| Quantified Difference | 2.58-fold lower activity for D-sorbitol 6-phosphate |
| Conditions | Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17) assay; identical experimental conditions (BRENDA-curated data) |
Why This Matters
Procuring D-sorbitol 6-phosphate as a substitute would underestimate mannitol pathway flux by more than 60% in dehydrogenase-dependent assays.
- [1] BRENDA Enzyme Database. EC 1.1.1.17 – mannitol-1-phosphate 5-dehydrogenase. Natural Substrates: D-sorbitol 6-phosphate activity at 38.8% relative to D-mannitol 1-phosphate. Available at: https://www.brenda-enzymes.info/search_result.php?a=17&W[1]=1.1.1.17&T[1]=1&V[3]=1&V[5]=1. View Source
